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molecular formula CH3NO2 B1582242 Nitromethane-d3 CAS No. 13031-32-8

Nitromethane-d3

Cat. No. B1582242
M. Wt: 64.059 g/mol
InChI Key: LYGJENNIWJXYER-FIBGUPNXSA-N
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Patent
US05731434

Procedure details

In a 45-L cryogenic reactor with a contoured, anchor stirrer was dissolved 5.537 kg (36.9 moles) piperonal in 9 L methanol and 2.252 kg (36.9 moles) nitromethane at 15°-20° C. The jacket temperature was set to -5° C. and the reaction solution cooled to a temperature of +3.5° C. A 21° C. solution of 3.10 kg (38.8 moles) 50% (w:w) aquous sodium hydroxide diluted with 3.7 L water was pumped in. The reaction temperature was maintained between 10°-15° C. When addition was complete, the jacket temperature was reset to 1° C. and stirring continued for 30 minutes. A mixture of 7 kg ice in 19 L water was added to dissolve most of the solid. The reaction mixture was filtered through canvas and then a 27R10SV Honeycomb filter. The filtered solution was metered into a 21° C. mixture of 7.4 L concentrated hydrochloric acid in 11.1 L deionized water. The final reaction temperature was 26° C. The resulting product was centrifuged and washed until the wash pH rose to at least 6 (by pH indicating paper). The crude product was dissolved in 92 L dichloromethane and the layers separated. The aqueous layer was washed once with 8 L dichloromethane. The combined organics were dried over 1.32 kg magnesium sulfate and filtered through Whatman #1 paper. The volume was reduced to 20% and the solution cooled to 4° C. Filtration through Whatman #1 paper, followed by ambient temperature drying in vacuo with an air leak afforded 1.584 kg (22%) of a first crop Concentration of the MLS to 25% followed by similar cooling, filtration, and drying afforded 0.262 kg (4%) of a second crop. The yellow product darkened on standing in light and air.
Quantity
5.537 kg
Type
reactant
Reaction Step One
Quantity
2.252 kg
Type
reactant
Reaction Step One
Quantity
9 L
Type
solvent
Reaction Step One
Quantity
3.1 kg
Type
reactant
Reaction Step Two
Name
Quantity
3.7 L
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
7 kg
Type
reactant
Reaction Step Three
Name
Quantity
19 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[N+:12]([CH3:15])([O-:14])=[O:13].[OH-].[Na+]>CO.O>[CH2:10]1[O:11][C:3]2[CH:2]=[CH:1][C:6]([CH:7]=[CH:15][N+:12]([O-:14])=[O:13])=[CH:5][C:4]=2[O:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
5.537 kg
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
2.252 kg
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
9 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.1 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.7 L
Type
solvent
Smiles
O
Step Three
Name
ice
Quantity
7 kg
Type
reactant
Smiles
Name
Quantity
19 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was set to -5° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution cooled to a temperature of +3.5° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained between 10°-15° C
ADDITION
Type
ADDITION
Details
When addition
CUSTOM
Type
CUSTOM
Details
was reset to 1° C.
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve most of the solid
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through canvas
FILTRATION
Type
FILTRATION
Details
a 27R10SV Honeycomb filter
CUSTOM
Type
CUSTOM
Details
was metered into a 21° C.
ADDITION
Type
ADDITION
Details
mixture of 7.4 L concentrated hydrochloric acid in 11.1 L
CUSTOM
Type
CUSTOM
Details
The final reaction temperature
CUSTOM
Type
CUSTOM
Details
was 26° C
WASH
Type
WASH
Details
washed until the
WASH
Type
WASH
Details
wash
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in 92 L dichloromethane
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The aqueous layer was washed once with 8 L dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over 1.32 kg magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through Whatman #1 paper
FILTRATION
Type
FILTRATION
Details
Filtration through Whatman #1 paper
CUSTOM
Type
CUSTOM
Details
followed by ambient temperature
CUSTOM
Type
CUSTOM
Details
drying in vacuo with an air leak
CUSTOM
Type
CUSTOM
Details
afforded 1.584 kg (22%) of a first crop Concentration of the MLS to 25%
FILTRATION
Type
FILTRATION
Details
followed by similar cooling, filtration
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
afforded 0.262 kg (4%) of a second crop

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1OC=2C=C(C=CC2O1)C=C[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05731434

Procedure details

In a 45-L cryogenic reactor with a contoured, anchor stirrer was dissolved 5.537 kg (36.9 moles) piperonal in 9 L methanol and 2.252 kg (36.9 moles) nitromethane at 15°-20° C. The jacket temperature was set to -5° C. and the reaction solution cooled to a temperature of +3.5° C. A 21° C. solution of 3.10 kg (38.8 moles) 50% (w:w) aquous sodium hydroxide diluted with 3.7 L water was pumped in. The reaction temperature was maintained between 10°-15° C. When addition was complete, the jacket temperature was reset to 1° C. and stirring continued for 30 minutes. A mixture of 7 kg ice in 19 L water was added to dissolve most of the solid. The reaction mixture was filtered through canvas and then a 27R10SV Honeycomb filter. The filtered solution was metered into a 21° C. mixture of 7.4 L concentrated hydrochloric acid in 11.1 L deionized water. The final reaction temperature was 26° C. The resulting product was centrifuged and washed until the wash pH rose to at least 6 (by pH indicating paper). The crude product was dissolved in 92 L dichloromethane and the layers separated. The aqueous layer was washed once with 8 L dichloromethane. The combined organics were dried over 1.32 kg magnesium sulfate and filtered through Whatman #1 paper. The volume was reduced to 20% and the solution cooled to 4° C. Filtration through Whatman #1 paper, followed by ambient temperature drying in vacuo with an air leak afforded 1.584 kg (22%) of a first crop Concentration of the MLS to 25% followed by similar cooling, filtration, and drying afforded 0.262 kg (4%) of a second crop. The yellow product darkened on standing in light and air.
Quantity
5.537 kg
Type
reactant
Reaction Step One
Quantity
2.252 kg
Type
reactant
Reaction Step One
Quantity
9 L
Type
solvent
Reaction Step One
Quantity
3.1 kg
Type
reactant
Reaction Step Two
Name
Quantity
3.7 L
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
7 kg
Type
reactant
Reaction Step Three
Name
Quantity
19 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[N+:12]([CH3:15])([O-:14])=[O:13].[OH-].[Na+]>CO.O>[CH2:10]1[O:11][C:3]2[CH:2]=[CH:1][C:6]([CH:7]=[CH:15][N+:12]([O-:14])=[O:13])=[CH:5][C:4]=2[O:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
5.537 kg
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
2.252 kg
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
9 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.1 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.7 L
Type
solvent
Smiles
O
Step Three
Name
ice
Quantity
7 kg
Type
reactant
Smiles
Name
Quantity
19 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was set to -5° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution cooled to a temperature of +3.5° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained between 10°-15° C
ADDITION
Type
ADDITION
Details
When addition
CUSTOM
Type
CUSTOM
Details
was reset to 1° C.
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve most of the solid
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through canvas
FILTRATION
Type
FILTRATION
Details
a 27R10SV Honeycomb filter
CUSTOM
Type
CUSTOM
Details
was metered into a 21° C.
ADDITION
Type
ADDITION
Details
mixture of 7.4 L concentrated hydrochloric acid in 11.1 L
CUSTOM
Type
CUSTOM
Details
The final reaction temperature
CUSTOM
Type
CUSTOM
Details
was 26° C
WASH
Type
WASH
Details
washed until the
WASH
Type
WASH
Details
wash
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in 92 L dichloromethane
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The aqueous layer was washed once with 8 L dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over 1.32 kg magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through Whatman #1 paper
FILTRATION
Type
FILTRATION
Details
Filtration through Whatman #1 paper
CUSTOM
Type
CUSTOM
Details
followed by ambient temperature
CUSTOM
Type
CUSTOM
Details
drying in vacuo with an air leak
CUSTOM
Type
CUSTOM
Details
afforded 1.584 kg (22%) of a first crop Concentration of the MLS to 25%
FILTRATION
Type
FILTRATION
Details
followed by similar cooling, filtration
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
afforded 0.262 kg (4%) of a second crop

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1OC=2C=C(C=CC2O1)C=C[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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